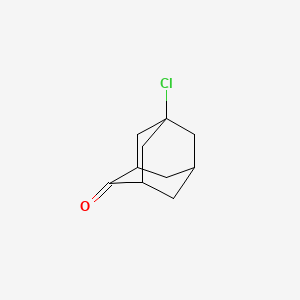

5-Chloro-2-adamantanone

説明

5-Chloro-2-adamantanone (CAS: 20098-17-3) is a halogenated derivative of 2-adamantanone, featuring a chlorine substituent at the 5-position of the adamantane cage. It serves as a precursor for hydrazones and other derivatives with applications in antiviral research . The adamantane core, known for its rigidity and stability, combined with the electron-withdrawing chlorine substituent, makes this compound a valuable scaffold for exploring structure-activity relationships (SAR) in drug discovery.

特性

IUPAC Name |

5-chloroadamantan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEOUSFBWXVGFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80319081 | |

| Record name | 5-Chloro-2-adamantanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80319081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20098-17-3 | |

| Record name | 20098-17-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2-adamantanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80319081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Chlorination of 2-Adamantanone

The primary and most common method for synthesizing 5-chloro-2-adamantanone involves the selective chlorination of 2-adamantanone. This approach exploits the reactivity of the ketone-substituted adamantane framework to introduce a chlorine atom at the 5-position.

$$

\text{2-Adamantanone} + \text{Cl}_2 \rightarrow \text{this compound}

$$

- Chlorinating agents: Chlorine gas (Cl2) or thionyl chloride (SOCl2) are commonly used.

- Solvent: Inert solvents such as dichloromethane (CH2Cl2) are preferred to avoid side reactions.

- Temperature: Low temperatures are maintained to prevent over-chlorination and ensure selectivity.

- Reaction control: Careful monitoring is necessary to limit the reaction to mono-chlorination.

- Continuous flow reactors are often employed to optimize reaction parameters, improve yield, and enhance safety.

- Catalysts may be introduced to improve reaction rates and selectivity.

- Purification steps such as distillation and recrystallization follow to isolate high-purity product.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Chlorinating agent | Cl2 gas or SOCl2 | SOCl2 used for milder chlorination |

| Solvent | Dichloromethane (CH2Cl2) | Inert, non-polar solvent |

| Temperature | 0 to 25 °C | Low temperature to prevent over-chlorination |

| Reaction time | Several hours | Depends on scale and conditions |

| Purification methods | Distillation, recrystallization | To achieve >96% purity |

Oxidation of Adamantane to 2-Adamantanone (Precursor Synthesis)

Since this compound is synthesized from 2-adamantanone, efficient preparation of the latter is crucial. A patented method describes the oxidation of adamantane to 2-adamantanone using concentrated sulfuric acid.

Process Summary:

- Oxidation of adamantane at 70–90 °C.

- Use of sulfuric acid with 90–95 wt% concentration.

- The reaction proceeds via electrophilic substitution and oxidation pathways to yield 2-adamantanone.

This precursor synthesis is relevant because the quality and availability of 2-adamantanone directly affect the subsequent chlorination step.

Mechanistic Insights and Reactivity Considerations

Research comparing the reactivity of this compound with other halogenated adamantane derivatives reveals unique features:

- The presence of the ketone group (carbonyl) acts as a π-acceptor, influencing the electron density at the bridgehead carbon and reducing the reactivity of the chlorine atom towards nucleophiles.

- In liquid ammonia, this compound reacts significantly slower with nucleophiles such as Me3Sn− and Ph2P− ions compared to 1-chloroadamantane. Specifically, 1-chloroadamantane is approximately 5.3 times more reactive with Me3Sn− and 2.4 times more reactive with Ph2P− ions than this compound.

- Unlike other haloadamantanes, no redox catalysis is observed in the nucleophilic substitution of this compound, attributed to the electron-withdrawing effect of the ketone group.

These insights inform the choice of reaction conditions and nucleophiles when further functionalizing this compound.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield/Purity | Notes |

|---|---|---|---|---|

| Chlorination of 2-adamantanone | 2-Adamantanone | Cl2 gas or SOCl2, CH2Cl2, 0–25 °C | High (>90%) | Selective mono-chlorination; industrially scalable |

| Oxidation of adamantane | Adamantane | H2SO4 (90–95 wt%), 70–90 °C | Moderate to high | Precursor synthesis for 2-adamantanone |

| Photostimulated substitution | Halo-adamantanes | Me3Sn− ions in liquid NH3, UV | High substitution yields | Used in mechanistic studies, not direct synthesis |

Research Findings and Industrial Implications

- The chlorination method remains the most practical and widely used for producing this compound.

- Continuous flow reactors enhance safety and control for industrial-scale production.

- The compound’s unique reactivity profile, due to the carbonyl group, makes it a versatile intermediate for further chemical transformations, including nucleophilic substitution and reduction.

- Purity levels above 96% are achievable and necessary for pharmaceutical and research applications.

化学反応の分析

Types of Reactions

5-Chloro-2-adamantanone undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in this compound can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Substituted adamantanones with various functional groups replacing the chlorine atom.

Reduction: 5-Chloro-2-adamantan-2-ol (secondary alcohol).

Oxidation: This compound derivatives with higher oxidation states, such as carboxylic acids.

科学的研究の応用

Pharmaceutical Applications

5-Chloro-2-adamantanone has garnered attention for its potential therapeutic applications, particularly in antiviral and antibacterial research.

Antiviral Activity

Recent studies have indicated that derivatives of adamantanone exhibit antiviral properties, particularly against influenza viruses. The introduction of chlorine at the 5-position may enhance the compound's interaction with viral proteins, potentially improving efficacy as an antiviral agent.

| Study | Findings |

|---|---|

| Demonstrated potential as an antiviral agent against various strains of influenza. | |

| Suggested modifications to adamantanone derivatives can optimize antiviral activity. |

Antibacterial Properties

The compound has also been explored for its antibacterial effects. Research indicates that halogenated compounds often exhibit enhanced biological activity due to increased lipophilicity and altered binding affinity to bacterial targets.

| Study | Findings |

|---|---|

| Exhibited significant antibacterial activity against Gram-positive bacteria. | |

| Suggested structural modifications could lead to stronger antibacterial agents. |

Material Science Applications

This compound is being investigated for its role in developing organic ferroelectric materials, which are crucial for modern electronic devices.

Ferroelectric Properties

Research has shown that the introduction of halogen atoms into adamantanone structures can influence their ferroelectric characteristics. The solvent-selective effect observed in related compounds suggests that 5-chloro derivatives may be engineered to optimize their physical performance.

| Property | Value |

|---|---|

| Second Harmonic Generation (SHG) Response | Enhanced through solvent manipulation |

| Piezoelectric Coefficient | Potentially improved with specific solvent conditions |

Case Study: Solvent Effects on Crystallization

A study demonstrated that varying the solvent used during crystallization could lead to different crystal phases of adamantanone derivatives, affecting their ferroelectric properties significantly.

| Solvent Type | Crystal Phase | SHG Response |

|---|---|---|

| Ethanol | Orthorhombic | Higher SHG response observed |

| Ethyl Acetate | Monoclinic | Lower SHG response observed |

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis, particularly in the development of more complex molecules.

Synthetic Routes

The compound can be synthesized through various methods, including halogenation reactions of adamantanones or through multi-step synthetic pathways involving other functional groups.

Applications in Synthesis

- Used as a building block for synthesizing biologically active compounds.

- Important intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 5-Chloro-2-adamantanone involves its interaction with specific molecular targets and pathways. The chlorine atom and ketone group contribute to its reactivity and ability to form stable complexes with various biomolecules. In biological systems, the compound may inhibit or modulate enzyme activity by binding to active sites or altering protein conformation . The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Key Observations :

- The chlorine substituent in this compound introduces steric and electronic effects distinct from the hydroxyl group in 5-Hydroxy-2-adamantanone. The latter’s hydroxyl group enhances polarity and hydrogen-bonding capacity, making it suitable for NMR studies and as a synthon for amino derivatives .

- Compared to bridgehead-substituted 1-Chloroadamantane, the non-bridgehead chlorine in this compound reduces steric hindrance near the reactive site, influencing its substitution kinetics .

Reactivity in Substitution Reactions

- This compound exhibits lower reactivity toward nucleophiles compared to bridgehead chloro derivatives. For example, in competition experiments with Me₃Sn⁻ ions, 1-Chloroadamantane (1-ClAd) reacts 5.3× faster than this compound. This disparity is attributed to the stabilizing effect of the carbonyl group in this compound, which may delocalize electron density and reduce electrophilicity at the chlorine-bearing carbon .

- In contrast, 5-Hydroxy-2-adamantanone undergoes biocatalytic synthesis from 2-adamantanone, leveraging hydroxylation pathways. Its hydroxyl group enables further derivatization, such as silylation or esterification .

Physicochemical Properties

Notes:

- The hydroxyl group in 5-Hydroxy-2-adamantanone significantly increases its melting point (>300°C) compared to the parent 2-adamantanone.

生物活性

5-Chloro-2-adamantanone is a compound belonging to the adamantane family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its analgesic properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its adamantane structure, which consists of a bicyclic framework. The presence of a chlorine atom at the 5-position and a ketone functional group at the 2-position contributes to its unique chemical reactivity and biological profile.

Analgesic Properties

Recent studies have demonstrated that this compound exhibits significant analgesic properties. In a study evaluating various adamantane derivatives, it was found that this compound displayed outstanding antinociceptive effects in the mouse abdominal constriction test. Notably, it showed efficacy at low doses (3 mg/kg), outperforming several other tested compounds, including BBG (a known analgesic) at similar dosages .

Table 1: Analgesic Activity of this compound in Mice

| Treatment | Dose (mg/kg) | No. of Mice | No. of Writhes (30 min) | No. of Writhes (60 min) |

|---|---|---|---|---|

| Control | - | 12 | 30.4 ± 2.9 | 33.1 ± 2.2 |

| This compound | 3 | 12 | 16.5 ± 2.3** | 19.3 ± 3.1** |

| Naxolone | 1 | 8 | 28.3 ± 3.2 | 31.9 ± 2.5 |

| SR-141716A | 1.5 | 8 | 33.7 ± 3.6 | 32.6 ± 2.4 |

Significant differences indicated by P < 0.01 compared to control group .

The mechanism underlying the analgesic effect of this compound appears to be distinct from traditional opioid or cannabinoid pathways. Research indicates that this compound does not interact directly with opioid or cannabinoid receptors but instead inhibits P2X7 receptor-mediated glutamate release in rat cerebrocortical synaptosomes . This inhibition may contribute to its antinociceptive properties by affecting calcium-dependent exocytotic processes.

Case Studies and Experimental Findings

In addition to its analgesic effects, further studies are ongoing to elucidate additional pharmacological properties and potential therapeutic applications of this compound:

- In vitro Studies : Experiments have shown that the compound interferes with P2X7 receptor functions, suggesting potential roles in treating neuropathic pain and neurodegenerative diseases .

- Comparative Analysis : When compared with other adamantane derivatives, such as those tested for anti-inflammatory effects, it was noted that while some derivatives exhibited anti-inflammatory properties, this compound did not show significant anti-inflammatory activity .

Potential Applications

Given its unique mechanism of action and favorable safety profile observed in preliminary studies, this compound may hold promise for developing new analgesics with reduced side effects compared to conventional pain medications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-2-adamantanone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of chloro-adamantanone derivatives often involves halogenation of 2-adamantanone. For example, fluorination of 2-adamantanone using Selectfluor in acetonitrile under catalytic conditions is a validated approach . Adapting this method for chlorination may require reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction optimization (solvent choice, temperature, and stoichiometry) is critical: polar aprotic solvents (e.g., DMF) and controlled temperatures (0–25°C) minimize side reactions. Purification via recrystallization or column chromatography is recommended to isolate high-purity product.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹³C NMR : The carbonyl carbon (C=O) in 2-adamantanone typically appears at ~215 ppm. Chlorination at the 5-position shifts adjacent carbons due to electron-withdrawing effects, with deshielding observed in carbons C4 and C5.

- ¹H NMR : Adamantane protons resonate between 1.5–2.5 ppm. Chlorination reduces symmetry, splitting signals into distinct multiplets.

- IR : The C=O stretch (~1700 cm⁻¹) and C-Cl stretch (~550–600 cm⁻¹) are diagnostic. Compare with 2-adamantanone to confirm substitution .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and bases.

- Waste Disposal : Collect halogenated waste separately and neutralize with alkaline solutions (e.g., NaOH) before disposal .

Advanced Research Questions

Q. How does the reactivity of this compound in nucleophilic substitution compare to other bridgehead halides?

- Methodological Answer : In competition experiments with Me₃Sn⁻ ions in liquid ammonia, 1-chloroadamantane reacts 5.3× faster than this compound. The carbonyl group in this compound reduces electrophilicity at the bridgehead carbon via resonance stabilization, slowing SN2-like mechanisms. To resolve reactivity discrepancies, use kinetic studies (e.g., UV-Vis monitoring) and DFT calculations to map transition states .

Q. What crystallographic challenges arise in characterizing this compound, and how can polymorphism affect data interpretation?

- Methodological Answer : Adamantanone derivatives often exhibit polymorphism due to rigid cage structures. For 2-adamantanone, orthorhombic (stable) and monoclinic (metastable) phases have distinct lattice parameters (e.g., V/Z = 198.8 ų vs. 202.0 ų) . For this compound, use high-pressure XRD and differential scanning calorimetry (DSC) to identify polymorphs. Resolve phase contradictions by annealing samples at 150°C for 24 hours to stabilize the dominant form.

Q. How can contradictory kinetic data in halogenation reactions of adamantanones be reconciled?

- Methodological Answer : Contradictions often stem from solvent polarity or radical intermediates. For example, photostimulated reactions with Me₃Sn⁻ ions proceed via an SRN1 mechanism, generating adamantyl radicals. Use radical traps (e.g., TEMPO) and ESR spectroscopy to confirm intermediate formation. Compare results under inert (N₂) vs. aerobic conditions to assess oxygen’s role in side reactions .

Data Analysis & Experimental Design

Q. What statistical methods are suitable for analyzing substituent effects on adamantanone reactivity?

- Methodological Answer : Apply Hammett or Swain-Lupton parameters to quantify electronic effects. For steric effects, use molecular volume calculations (e.g., via DFT) and correlate with rate constants. Multivariate regression models can disentangle competing factors. Validate models using leave-one-out cross-validation (LOOCV) .

Q. How to design a comparative study on the thermal stability of this compound vs. its fluoro analogue?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N₂ to determine decomposition points.

- DSC : Measure melting points and phase transitions.

- Computational Modeling : Calculate bond dissociation energies (BDEs) for C-Cl vs. C-F bonds using Gaussian or ORCA software. Cross-reference with experimental data to explain stability trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。